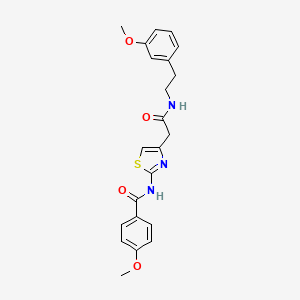
4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, identified by its CAS number 941984-92-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure
The molecular formula of this compound is C22H23N3O4S, with a molecular weight of 425.5 g/mol. Its structure includes a thiazole ring, which is often associated with various biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| SMART-H | Tubulin polymerization inhibition | <0.1 | PC-3, A375 |
| SMART-F | Tubulin polymerization inhibition | <0.1 | PC-3, A375 |
| This compound | TBD (To Be Determined) | TBD |
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Analogous compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication . This mechanism may also apply to the thiazole-containing benzamide derivatives.
Case Studies
-
Anticancer Efficacy in Xenograft Models :
In vivo studies involving SMART compounds have reported significant tumor growth inhibition in human prostate and melanoma xenograft models. The treatment with these compounds resulted in tumor control rates between 4% to 30% compared to controls, indicating their potential as effective anticancer agents . -
Antiviral Mechanism Exploration :
Research on related N-phenylbenzamide derivatives revealed their capacity to inhibit HBV replication in vitro and in vivo using duck HBV models. These findings highlight the importance of exploring similar derivatives for their antiviral potential .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it may prevent normal microtubule dynamics essential for cell division.
- Enhancement of Antiviral Activity : Similar compounds have been shown to increase levels of A3G within cells, leading to enhanced antiviral responses against HBV.
Propiedades
IUPAC Name |
4-methoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-8-6-16(7-9-18)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-4-3-5-19(12-15)29-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTYCKQPCHYTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














